![molecular formula C15H28O3 B187765 1,7-Dioxacycloheptadecan-8-one CAS No. 3391-83-1](/img/structure/B187765.png)
1,7-Dioxacycloheptadecan-8-one
Overview
Description
1,7-Dioxacycloheptadecan-8-one, also known as 11-Oxahexadecan-16-olide, is a lactone compound with the molecular formula C15H28O3. It is a member of the macrolide family, which are organic compounds containing a lactone ring of at least twelve members. This compound is known for its musk odor and is used in various applications, including as a fragrance in personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dioxacycloheptadecan-8-one can be synthesized through the lactonization of 16-hydroxy-11-oxahexadecanoic acid. The reaction typically involves the use of an acid catalyst to promote the cyclization process. The reaction conditions often include heating the reactants to facilitate the formation of the lactone ring .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also involve purification steps such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,7-Dioxacycloheptadecan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted lactones
Scientific Research Applications
Introduction to 1,7-Dioxacycloheptadecan-8-one
This compound, also known by its CAS number 3391-83-1, is a macrocyclic compound with significant applications in various fields, particularly in fragrance and analytical chemistry. This compound has garnered attention due to its unique chemical structure, which contributes to its olfactory properties and potential uses in pharmacokinetics and chromatography.
Fragrance Industry
This compound is primarily utilized in the fragrance industry due to its pleasant scent profile. It serves as a key ingredient in various perfume formulations, providing a creamy and powdery aroma that enhances the overall fragrance experience. The compound can be used as a base note or blended with other fragrance components to create complex olfactory profiles .
Separation Techniques
The compound can be effectively separated using High-Performance Liquid Chromatography (HPLC). A notable method involves the use of Newcrom R1 HPLC columns, which facilitate the analysis of this compound under reverse phase conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry applications . This method is scalable and can be adapted for preparative separations, making it suitable for isolating impurities in various samples.
Pharmacokinetics
In pharmacokinetic studies, this compound can be analyzed to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilicity (as indicated by its LogP value) suggests that it may have significant biological activity and could serve as a lead compound for further drug development .
Case Study 1: Fragrance Composition
A patent outlines the use of this compound in creating novel fragrance compositions. The study emphasizes the compound's ability to enhance scent profiles when mixed with other fragrance agents, demonstrating its versatility in perfumery .
Case Study 2: Analytical Method Development
Research conducted on the separation of this compound using HPLC has shown that it can be effectively isolated from complex mixtures. This has implications for both quality control in manufacturing processes and research applications where purity is critical .
Application Area | Description | Key Findings |
---|---|---|
Fragrance Industry | Used as a key ingredient in perfumes | Enhances olfactory profiles |
Analytical Chemistry | Separation via HPLC | Effective isolation method |
Pharmacokinetics | Analyzed for ADME properties | Potential lead compound for drug development |
Mechanism of Action
The mechanism of action of 1,7-Dioxacycloheptadecan-8-one involves its interaction with specific molecular targets. The compound’s lactone ring can interact with enzymes and receptors, leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of receptor activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
16-Hydroxy-11-oxahexadecanoic acid: A precursor in the synthesis of 1,7-Dioxacycloheptadecan-8-one.
11-Oxahexadecanolide: Another lactone with similar structural features.
Decanoic acid derivatives: Compounds with similar functional groups and reactivity
Uniqueness
This compound is unique due to its specific lactone ring structure and musk odor, which makes it valuable in fragrance applications. Its stability and reactivity also make it a useful intermediate in various chemical syntheses .
Biological Activity
1,7-Dioxacycloheptadecan-8-one, also known as 11-Oxahexadecan-16-olide, is a lactone compound with the molecular formula . This compound is classified within the macrolide family due to its lactone ring structure and is notable for its musk-like odor, making it a valuable ingredient in the fragrance industry. Its synthesis typically involves the lactonization of 16-hydroxy-11-oxahexadecanoic acid under acidic conditions, which facilitates the formation of the lactone ring through cyclization reactions .
- Molecular Formula : C15H28O3
- CAS Number : 3391-83-1
- IUPAC Name : this compound
- InChI Key : MKEIDVFLAWJKMY-UHFFFAOYSA-N
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity . In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interaction with microbial cell membranes or enzymatic pathways critical for cell survival .
Toxicological Assessment
A toxicological assessment has been conducted to evaluate the safety profile of this compound. Notably, no genotoxic activity was observed in standard tests using bacterial and mammalian cell lines. Additionally, studies indicated that it does not exhibit significant carcinogenic or reproductive toxicity under controlled conditions .
Stress Response Modulation
Recent studies have explored the use of this compound in fragrance compositions aimed at modulating stress responses. In clinical trials, subjects exposed to stressors showed altered levels of salivary alpha-amylase and cortisol when exposed to fragrances containing this compound. These findings suggest a potential role for this compound in stress management therapies .
Case Studies and Experimental Data
Several case studies have highlighted the biological activities of this compound:
-
Antimicrobial Efficacy :
- A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial counts upon treatment with varying concentrations of the compound.
- Dermatological Safety :
- Fragrance Composition Studies :
Summary Table of Biological Activities
Properties
IUPAC Name |
1,7-dioxacycloheptadecan-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c16-15-11-7-4-2-1-3-5-8-12-17-13-9-6-10-14-18-15/h1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEIDVFLAWJKMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)OCCCCCOCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052023 | |
Record name | 1,7-Dioxacycloheptadecan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3391-83-1 | |
Record name | 1,7-Dioxacycloheptadecan-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3391-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Dioxacycloheptadecan-8-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7-Dioxacycloheptadecan-8-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,7-Dioxacycloheptadecan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-oxahexadecan-16-olide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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